molecular formula C7H9O3PS B10846697 alpha-Sulfanylbenzylphosphonic acid

alpha-Sulfanylbenzylphosphonic acid

Cat. No.: B10846697
M. Wt: 204.19 g/mol
InChI Key: FSPBPXVXCWHRHO-UHFFFAOYSA-N
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Description

Alpha-Sulfanylbenzylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl group, which is further substituted with a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Sulfanylbenzylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of benzylphosphonic acid with thiol-containing reagents under controlled conditions. For instance, the reaction of benzylphosphonic acid with thiourea in the presence of a base can yield the desired product . Another method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates, followed by desilylation with methanol or water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure, which utilizes bromotrimethylsilane for silyldealkylation, is often employed due to its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Alpha-Sulfanylbenzylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for the reduction of phosphonic acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted benzylphosphonic acids.

    Reduction: Phosphine derivatives.

Mechanism of Action

The mechanism of action of Alpha-Sulfanylbenzylphosphonic acid involves its interaction with molecular targets, such as metallo-beta-lactamases. The sulfur atom in the sulfanyl group coordinates with the zinc ion in the active site of the enzyme, inhibiting its activity . This interaction disrupts the enzyme’s ability to hydrolyze beta-lactam antibiotics, thereby restoring the efficacy of these drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Sulfanylbenzylphosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a higher affinity for metallo-beta-lactamases, making it a more potent inhibitor . Additionally, its benzyl group allows for further functionalization, enhancing its versatility in various applications.

Properties

Molecular Formula

C7H9O3PS

Molecular Weight

204.19 g/mol

IUPAC Name

[phenyl(sulfanyl)methyl]phosphonic acid

InChI

InChI=1S/C7H9O3PS/c8-11(9,10)7(12)6-4-2-1-3-5-6/h1-5,7,12H,(H2,8,9,10)

InChI Key

FSPBPXVXCWHRHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(P(=O)(O)O)S

Origin of Product

United States

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